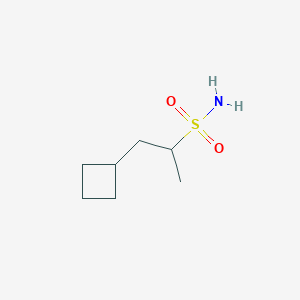
1-Cyclobutylpropane-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutylpropane-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group. Sulfonamides are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and polymers
Métodos De Preparación
The synthesis of 1-Cyclobutylpropane-2-sulfonamide typically involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of organic or inorganic bases . This method is effective but can vary in efficiency depending on the nucleophilicity of the amines involved. Another method involves the oxidative coupling of thiols and amines, which has emerged as a highly useful technique for synthesizing structurally diverse sulfonamides . This approach is advantageous as it streamlines synthetic routes and reduces waste generation.
Análisis De Reacciones Químicas
1-Cyclobutylpropane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the sulfonamide to sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
1-Cyclobutylpropane-2-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organosulfur compounds.
Biology: Sulfonamides are known for their antibacterial properties and are used in the development of antibiotics.
Medicine: This compound is explored for its potential therapeutic applications, including its use in drug design and discovery programs.
Industry: It finds applications in the production of polymers and agrochemicals
Mecanismo De Acción
The mechanism of action of 1-Cyclobutylpropane-2-sulfonamide involves its interaction with specific molecular targets. Sulfonamides generally act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition disrupts the production of DNA and other vital components, leading to the antibacterial effects of sulfonamides.
Comparación Con Compuestos Similares
1-Cyclobutylpropane-2-sulfonamide can be compared with other sulfonamide derivatives such as:
Sulfenamides: Known for their use in the synthesis of various organosulfur compounds and as vulcanization accelerators in the rubber industry.
Sulfinamides: Utilized in the synthesis of sulfinyl core structures and other nitrogen-containing functional groups.
Sulfonimidates: These compounds are used as intermediates to access other important organosulfur compounds and have applications in medicinal chemistry. The uniqueness of this compound lies in its specific structural properties and the potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C7H15NO2S |
|---|---|
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
1-cyclobutylpropane-2-sulfonamide |
InChI |
InChI=1S/C7H15NO2S/c1-6(11(8,9)10)5-7-3-2-4-7/h6-7H,2-5H2,1H3,(H2,8,9,10) |
Clave InChI |
AFVCVOPQBJIMFS-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1CCC1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


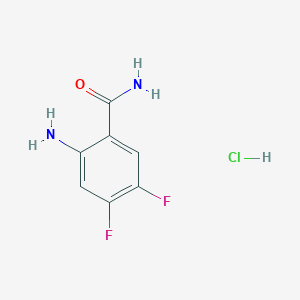
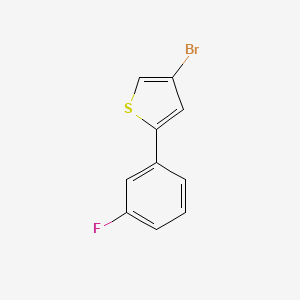
![6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B13205584.png)
![2-(Butan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13205588.png)
![1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B13205592.png)
![2-[1-(Aminomethyl)-4-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13205603.png)
![2-[(Pyridin-3-ylmethyl)amino]acetamide](/img/structure/B13205613.png)
![tert-butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate](/img/structure/B13205620.png)

![1-(propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13205629.png)
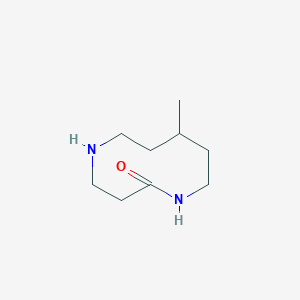
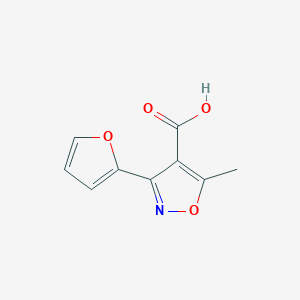
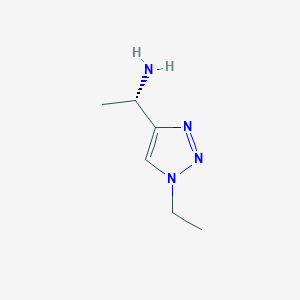
![7-Methyl-2-azaspiro[4.4]nonane](/img/structure/B13205641.png)
